![molecular formula C10H9ClN2O B136471 4-Chloro-6-ethoxyquinazoline CAS No. 155960-92-2](/img/structure/B136471.png)
4-Chloro-6-ethoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-ethoxyquinazoline is a chemical compound with the molecular formula C10H9ClN2O . It has a molecular weight of 208.65 . It is a solid substance and is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-ethoxyquinazoline is 1S/C10H9ClN2O/c1-2-14-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
4-Chloro-6-ethoxyquinazoline is a solid substance . It has a molecular weight of 208.65 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications
4-Chloro-6-ethoxyquinazoline: A Comprehensive Analysis
Antiproliferative Agent: 4-Chloro-6-ethoxyquinazoline derivatives have been studied for their antiproliferative activities against various human cancer cell lines. For instance, certain derivatives displayed potent activity against MGC-803 cells, indicating potential use in cancer treatment research .
Anti-HIV Agent: Some quinazoline derivatives have been synthesized and evaluated for their cytotoxicity and potential as anti-HIV agents. This suggests that 4-Chloro-6-ethoxyquinazoline could serve as a precursor in the synthesis of compounds with anti-HIV properties .
Antiparasitic Activity: Quinazoline derivatives have also been evaluated for their biological activity against parasites. For example, certain triamine derivatives showed high activity on promastigotes and intracellular amastigotes with low cytotoxicity in mammalian cells .
EGFR Tyrosine Kinase Inhibition: Modifications of quinazoline compounds have led to derivatives that exhibit inhibitory activity against EGFR tyrosine kinase, which is significant in the context of targeted cancer therapies .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-6-ethoxyquinazoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-2-14-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWPZLGHHNOKML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=CN=C2Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473773 |
Source
|
Record name | 4-chloro-6-ethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-ethoxyquinazoline | |
CAS RN |
155960-92-2 |
Source
|
Record name | 4-Chloro-6-ethoxyquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=155960-92-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-6-ethoxyquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473773 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.